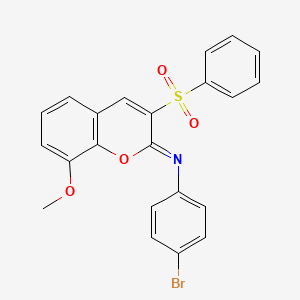

(2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzenesulfonyl group, a bromophenyl group, and a methoxy group attached to a chromene backbone, making it a molecule of interest for various chemical and biological studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Chromene Backbone: This can be achieved through the cyclization of appropriate phenolic compounds with aldehydes under acidic or basic conditions.

Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the chromene intermediate using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Attachment of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where the chromene intermediate reacts with 4-bromophenylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Sodium methoxide, potassium thiolate, ammonia.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

(2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

相似化合物的比较

Similar Compounds

- (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine

- (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine

- (2Z)-3-(benzenesulfonyl)-N-(4-methylphenyl)-8-methoxy-2H-chromen-2-imine

Uniqueness

Compared to similar compounds, (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

生物活性

The compound (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine is a derivative of the chromen-2-imine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a chromen-2-imine core, which is known for its ability to interact with various biological targets.

1. Cytotoxic Activity

Recent studies have demonstrated that compounds within the chromen-2-imine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated several 2-iminocoumarins and their copper(II) complexes, revealing IC50 values ranging from 0.04 μM to 15.66 μM against human cancer cell lines such as DAN-G and A-427 . The cytotoxicity was often enhanced in metal complexes compared to their free ligands.

Table 1: Cytotoxic Activity of Chromen-2-Imine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2a | DAN-G | 0.04 |

| 4b | A-427 | 1.5 |

| L1a | LCLC-103H | 5.0 |

| L3a | SISO | 10.0 |

2. Antimicrobial Activity

Coumarin derivatives, including this compound, have been noted for their antimicrobial properties. A study highlighted that certain coumarin compounds exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus. The inhibition zones measured ranged from 14–17 mm, indicating moderate antibacterial effectiveness .

Table 2: Antimicrobial Activity of Coumarin Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Pseudomonas aeruginosa | 14 |

3. Anti-inflammatory Properties

The anti-inflammatory potential of chromen-2-imines has also been investigated. Compounds in this class have shown promise in reducing inflammatory markers in vitro. For example, the presence of methoxy groups has been linked to enhanced anti-inflammatory activity through modulation of cytokine production .

Case Studies

A significant case study involved the evaluation of a series of coumarin derivatives for their leishmanicidal activity against Leishmania species. The compound C4, a synthetic analog similar to this compound, demonstrated comparable efficacy to standard treatments like amphotericin B, with a selectivity index significantly higher than other tested compounds . This suggests a potential therapeutic application for neglected tropical diseases.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine?

- Methodological Answer : A multistep synthesis can be designed starting with functionalizing the chromene core. For example:

Introduce the methoxy group at position 8 via nucleophilic substitution or Friedel-Crafts alkylation.

Sulfonate the chromene at position 3 using benzenesulfonyl chloride under basic conditions.

Form the imine bond with 4-bromoaniline via condensation, ensuring Z-configuration by controlling reaction temperature and solvent polarity (e.g., ethanol under reflux).

Similar strategies are used in synthesizing analogous chromenone derivatives .

Q. How can X-ray crystallography be applied to confirm the stereochemistry and molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the Z-configuration and substituent geometry. Key steps include:

Growing high-quality crystals via slow evaporation (e.g., acetone/hexane mixtures).

Data collection using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure refinement with SHELXL-97, applying constraints for anisotropic displacement parameters and hydrogen bonding networks.

Software like WinGX and Mercury can visualize molecular packing and hydrogen bonds (e.g., N—H⋯O interactions observed in related bromophenyl compounds) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Use cell-based assays to screen for cytotoxicity or enzyme inhibition:

MTT Assay : Assess cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) using 48–72 hr exposure periods.

Fluorescence Polarization : Test inhibition of polyglutamine aggregation if targeting neurodegenerative diseases, as seen in sulfonamide-based inhibitors .

Normalize data to controls and validate with triplicate experiments.

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in substituents) be resolved during refinement?

- Methodological Answer : Disordered atoms (e.g., methyl groups in ) require specialized refinement:

Split occupancy modeling in SHELXL to assign partial site occupancies (e.g., 0.522:0.478).

Apply restraints (ISOR, DELU) to stabilize thermal parameters.

Validate using R-factor convergence (target < 0.05) and residual electron density maps.

Compare with analogous structures (e.g., ) to identify common disorder patterns .

Q. What computational methods are effective for analyzing electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) simulations can predict:

Frontier Molecular Orbitals (HOMO/LUMO) : Use Gaussian 09 with B3LYP/6-31G(d) basis set to assess charge distribution and nucleophilic/electrophilic sites.

Non-covalent Interactions : AIM analysis in Multiwfn to map hydrogen bonds and π-stacking (relevant for crystal packing stability).

Reactivity Descriptors : Calculate global hardness (η) and electrophilicity index (ω) to compare with experimental reaction outcomes .

Q. How do hydrogen-bonding networks influence the stability of crystalline forms?

- Methodological Answer : Analyze intermolecular interactions using Mercury or PLATON:

Measure hydrogen bond distances (e.g., N—H⋯O = 2.89 Å in ) and angles.

Identify π-π interactions between aromatic rings (dihedral angles ~80–88° in and ).

Correlate packing efficiency with thermal stability (TGA/DSC data).

Compare with polymorph screening results to optimize crystallization conditions .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR vs. XRD)?

- Methodological Answer :

NMR/XRD Cross-Validation : Ensure NMR assignments align with XRD-confirmed conformers. For example, imine proton shifts (δ ~8–9 ppm) should correlate with Z-configuration.

Dynamic Effects : Use variable-temperature NMR to detect rotational barriers in sulfonyl or imine groups.

DFT-NMR Comparison : Compute chemical shifts with Gaussian and compare deviations (>0.5 ppm suggests misassignment) .

Q. Software and Tools

属性

IUPAC Name |

3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxychromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrNO4S/c1-27-19-9-5-6-15-14-20(29(25,26)18-7-3-2-4-8-18)22(28-21(15)19)24-17-12-10-16(23)11-13-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKZSKLBDGRIRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Br)C(=C2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。